molecular formula C11H7F3N2 B15233002 5-(Trifluoromethyl)-3,3'-bipyridine CAS No. 1214364-61-0

5-(Trifluoromethyl)-3,3'-bipyridine

Cat. No.: B15233002
CAS No.: 1214364-61-0
M. Wt: 224.18 g/mol
InChI Key: NHXNCAXEBHRORY-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-3,3’-bipyridine: is an organic compound that features a trifluoromethyl group attached to a bipyridine structure. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and stability. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the molecules it is part of, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-3,3’-bipyridine typically involves the use of Suzuki-Miyaura coupling reactions. This method employs boron reagents and palladium catalysts to form carbon-carbon bonds between the bipyridine and trifluoromethyl groups . The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as potassium carbonate or sodium hydroxide.

Industrial Production Methods: In industrial settings, the production of 5-(Trifluoromethyl)-3,3’-bipyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, is also common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-3,3’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted bipyridines and trifluoromethylated derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry: In chemistry, 5-(Trifluoromethyl)-3,3’-bipyridine is used as a building block for the synthesis of more complex organic molecules. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: The compound is studied for its potential biological activities, including its use as a ligand in the formation of metal complexes. These complexes can exhibit interesting biological properties, such as antimicrobial and anticancer activities .

Medicine: In medicine, 5-(Trifluoromethyl)-3,3’-bipyridine derivatives are explored for their potential as pharmaceutical agents. The trifluoromethyl group enhances the metabolic stability and bioavailability of these compounds, making them promising candidates for drug development .

Industry: In the industrial sector, the compound is used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of pesticides and herbicides .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-3,3’-bipyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its targets by increasing lipophilicity and stability. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 2,3,5-Trichloro-5-(trifluoromethyl)pyridine
  • 5-(Trifluoromethyl)-2-pyridylamine
  • 5-(Trifluoromethyl)-2-pyridinecarboxylic acid

Comparison: Compared to these similar compounds, 5-(Trifluoromethyl)-3,3’-bipyridine is unique due to its bipyridine structure, which provides additional sites for functionalization and complex formation. This makes it more versatile in various applications, including the synthesis of metal complexes and pharmaceuticals .

Properties

CAS No.

1214364-61-0

Molecular Formula

C11H7F3N2

Molecular Weight

224.18 g/mol

IUPAC Name

3-pyridin-3-yl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C11H7F3N2/c12-11(13,14)10-4-9(6-16-7-10)8-2-1-3-15-5-8/h1-7H

InChI Key

NHXNCAXEBHRORY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CN=C2)C(F)(F)F

Origin of Product

United States

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